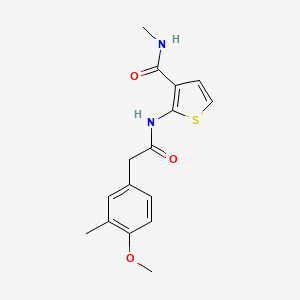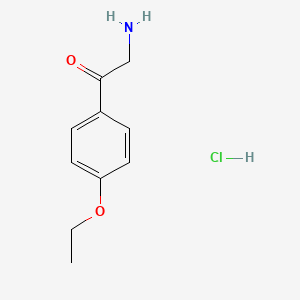
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyclobutylsulfanylmethyl group attached to a benzene ring, which also bears a fluorosulfonyloxy substituent
Méthodes De Préparation
The synthesis of 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclobutylsulfanylmethyl Intermediate: This step involves the reaction of cyclobutylthiol with a suitable alkylating agent to form the cyclobutylsulfanylmethyl intermediate.
Introduction of Fluorosulfonyloxy Group: The intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to introduce the fluorosulfonyloxy group onto the benzene ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to facilitate the desired transformations.
Analyse Des Réactions Chimiques
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The sulfur atom in the cyclobutylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include nucleophiles like amines or alkoxides, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The cyclobutylsulfanylmethyl group may influence the compound’s overall reactivity and binding affinity through steric and electronic effects.
Comparaison Avec Des Composés Similaires
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene can be compared with similar compounds such as:
1-(Cyclopropylsulfanylmethyl)-4-fluorosulfonyloxybenzene: Differing by the cyclopropyl group, this compound may exhibit different reactivity and stability.
1-(Cyclobutylsulfanylmethyl)-4-chlorosulfonyloxybenzene: The presence of a chlorosulfonyloxy group instead of a fluorosulfonyloxy group can lead to variations in chemical behavior and applications.
Propriétés
IUPAC Name |
1-(cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S2/c12-17(13,14)15-10-6-4-9(5-7-10)8-16-11-2-1-3-11/h4-7,11H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQPKQWJJIKKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SCC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3014778.png)




![5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B3014786.png)


![1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B3014790.png)
![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)

![2-(Thiomorpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B3014798.png)


